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Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorobenzamide, a key chemical intermediate in various synthetic processes. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for obtaining these spectra. This document is

intended to serve as a valuable resource for the identification, characterization, and quality

control of 2-Chlorobenzamide in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Chlorobenzamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b146235?utm_src=pdf-interest
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.75 d ~7.6 Aromatic H

~7.42 m - Aromatic H

~7.40 m - Aromatic H

~7.35 m - Aromatic H

~6.3 (broad) s - -NH₂

~5.8 (broad) s - -NH₂

Solvent: CDCl₃. The chemical shifts for the amide protons (-NH₂) are broad and can vary with

concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorobenzamide

Chemical Shift (δ) ppm Assignment

~168 C=O (Amide Carbonyl)

~135 Aromatic C-Cl

~132 Aromatic C

~131 Aromatic C

~130 Aromatic C

~129 Aromatic C

~127 Aromatic C

Solvent: CDCl₃. The assignments are based on typical chemical shift ranges for substituted

benzene derivatives.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Chlorobenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch (asymmetric)

~3200 Strong, Sharp N-H Stretch (symmetric)

~1660 Strong, Sharp C=O Stretch (Amide I)

~1620 Medium N-H Bend (Amide II)

~1400 Medium Aromatic C=C Stretch

~750 Strong C-Cl Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2-Chlorobenzamide (Electron Ionization)

m/z Relative Intensity Proposed Fragment

155/157 High [M]⁺ (Molecular Ion)

139/141 High [M-NH₂]⁺

111 High [C₆H₄Cl]⁺

75 Medium [C₆H₃]⁺

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic M and M+2 peaks for chlorine-containing fragments.[1]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
Chlorobenzamide.

NMR Spectroscopy
2.1.1. Sample Preparation
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Weigh approximately 10-20 mg of 2-Chlorobenzamide.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

2.1.2. ¹H NMR Acquisition

Place the NMR tube in the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Typical acquisition parameters:

Spectrometer Frequency: 300-500 MHz

Spectral Width: 10-15 ppm

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Acquisition

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Typical acquisition parameters:

Spectrometer Frequency: 75-125 MHz

Spectral Width: 0-200 ppm

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Process the FID as described for ¹H NMR.

Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 2-Chlorobenzamide with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

Carefully remove the pellet from the press.

2.2.2. FTIR Analysis

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation

Prepare a dilute solution of 2-Chlorobenzamide (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

2.3.2. GC-MS Analysis

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

The GC separates the components of the sample before they enter the mass spectrometer.

Typical GC conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a

higher temperature (e.g., 280 °C) to ensure elution of the compound.

The eluting compound is then ionized in the mass spectrometer, typically using Electron

Ionization (EI) at 70 eV.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 2-Chlorobenzamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Chlorobenzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146235?utm_src=pdf-body-img
https://www.benchchem.com/product/b146235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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